molecular formula C19H17F3N4O B2944053 N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1H-indole-6-carboxamide CAS No. 1795210-07-9

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1H-indole-6-carboxamide

Cat. No.: B2944053
CAS No.: 1795210-07-9
M. Wt: 374.367
InChI Key: SJWVYHMNVOFAEV-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrrolidine ring linked to a trifluoromethyl-substituted pyridine moiety and an indole carboxamide group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the indole core may confer binding affinity to biological targets such as kinases or neurotransmitter receptors .

Properties

IUPAC Name

N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O/c20-19(21,22)14-3-4-17(24-10-14)26-8-6-15(11-26)25-18(27)13-2-1-12-5-7-23-16(12)9-13/h1-5,7,9-10,15,23H,6,8,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWVYHMNVOFAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC3=C(C=C2)C=CN3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of action of N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1H-indole-6-carboxamide is complex and involves a variety of interactions at the molecular level. These interactions may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Biological Activity

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1H-indole-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Indole Ring : A bicyclic structure that is often associated with various biological activities.
  • Pyrrolidine Moiety : Known for its role in enhancing the binding affinity to biological targets.
  • Trifluoromethyl Group : This substituent increases lipophilicity and may enhance bioavailability.

The molecular formula of the compound is C19H19F3N3OC_{19}H_{19}F_{3}N_{3}O, and it is characterized by a complex arrangement that suggests potential interactions with various biological receptors.

Pharmacological Studies

Recent research highlights the biological activities associated with similar compounds, providing insights into potential applications:

CompoundActivityIC50 (nM)Reference
Pyrazolyl-Ureasp38 MAPK Inhibition53
Thiazole DerivativesAnticancer Activity<30
Trifluoromethyl-Pyridine CompoundsNeutrophil Migration Inhibition10 - 55

These studies indicate that modifications in the molecular structure can significantly influence biological activity, suggesting that this compound may exhibit similar or enhanced pharmacological effects.

Anticancer Properties

Research into related indole derivatives has demonstrated promising anticancer activities. For instance, several indole-linked compounds have shown effectiveness against various cancer cell lines, with IC50 values indicating potent cytotoxicity. The presence of trifluoromethyl groups has been correlated with improved activity due to increased lipophilicity and altered metabolic stability.

Neuropharmacological Effects

Compounds with similar structural features have been investigated for their neuropharmacological effects. For example, studies on pyrrolidine derivatives indicate potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide ()

  • Structural Differences :
    • The pyrazole ring replaces the pyrrolidine-indole scaffold in the target compound.
    • Substituents include chloro groups on both the phenyl and pyridine rings, contrasting with the trifluoromethyl-pyridine in the target molecule.
  • Functional Implications: Chloro substituents increase electronegativity and may enhance binding to hydrophobic pockets in agrochemical targets (e.g., insecticidal proteins), as noted in agrochemical research . The pyrazole-carboxamide moiety is associated with herbicidal activity in related compounds, whereas the indole-carboxamide in the target compound may favor CNS or kinase-targeted interactions.

3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-N-(3-nitro-2-pyridinyl)-1H-indol-5-amine ()

  • Structural Differences :
    • Features a nitro-pyridine group instead of trifluoromethyl-pyridine.
    • The indole is substituted with a methyl-pyrrolidinyl group rather than a pyrrolidin-3-yl linkage.
  • The stereochemistry of the pyrrolidine (2R configuration) may influence target selectivity, a factor absent in the target compound’s unspecified stereochemistry .

Comparative Data Table

Parameter Target Compound Pyrazole-Carboxamide () Nitro-Pyridine Indole ()
Core Structure Indole-pyrrolidine-pyridine Pyrazole-phenyl-pyridine Indole-pyrrolidine-nitro-pyridine
Key Substituents Trifluoromethyl (pyridine), carboxamide (indole) Chloro (phenyl, pyridine), carboxamide (pyrazole) Nitro (pyridine), methyl-pyrrolidinyl (indole)
Molecular Weight (g/mol) ~395.3 (estimated) ~454.7 (reported) ~363.4 (reported)
Reported Purity Not available ≥98% (HPLC, inferred from similar agrochemicals) ≥98% (HPLC)
Potential Applications Kinase inhibitors, CNS modulators (inferred) Agrochemicals (herbicides/insecticides) Pharmacological research (unspecified)

Key Research Findings and Trends

  • Trifluoromethyl vs. Chloro/Nitro Groups :
    • Trifluoromethyl groups improve metabolic stability and membrane permeability compared to nitro or chloro substituents, which are prone to metabolic degradation or toxicity .
  • Indole vs. Pyrazole Scaffolds :
    • Indole derivatives are more prevalent in drug discovery (e.g., serotonin receptor modulators), whereas pyrazole-carboxamides dominate agrochemical research .
  • Stereochemical Considerations :
    • The absence of stereochemical data for the target compound limits direct comparisons with enantiomerically defined analogs like the (2R)-pyrrolidine derivative in .

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